molecular formula C16H16ClN3O3S B2508767 6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1798672-18-0

6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2508767
CAS No.: 1798672-18-0
M. Wt: 365.83
InChI Key: FFSYTJIMUSRKAA-UHFFFAOYSA-N
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Description

6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H16ClN3O3S and its molecular weight is 365.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivative Formation

The synthesis of pyrimidine derivatives, including structures similar to 6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione, has been extensively studied due to their potential biological activities. For instance, the synthesis of dihydropyrimido[1,2-a]pyrimidine, methylthio derivative, thienopyrimidine, diaminopyrimidine, tetrazolopyrimidine, triazolopyrimidine, and pyrimidotriazepine derivatives from 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has been reported. These compounds were evaluated for antimicrobial activity against various Gram-positive and Gram-negative bacteria, highlighting the significance of such derivatives in developing new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).

Antimicrobial Evaluation

The antimicrobial properties of pyrimidine derivatives are a key area of research. Various synthesized compounds, such as pyrano[2,3-d]pyrimidine-6-ones and pyrimido[1,6-b][1,2,4]-triazine-3,14-dione, have been tested for their antimicrobial activity, providing valuable insights into the potential therapeutic applications of these compounds (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).

Quantum Chemical Properties and Synthesis

Research has also focused on the synthesis and quantum chemical analysis of compounds like (S)-7-(4-chlorophenyl)-6,7-dihydrothiazolo[4,5-d]pyrimidine-2,5(3H,4H)-dione, exploring their biologically active thiazolidinone scaffolds and correlating quantum chemical properties with experimental results. Such studies contribute to understanding the structural and thermodynamic parameters that influence the biological activity of these compounds (Parveen, Bishnoi, Iqbal, Afza, & Rai, 2020).

Mechanism of Action

    Target of action

    Pyrimidine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are essential for cell proliferation . Thiazepanes are a class of organic compounds that are also involved in various biological activities, but their specific targets can vary widely depending on their structure.

    Mode of action

    Pyrimidine derivatives inhibit CDKs, preventing the phosphorylation of key components necessary for cell proliferation . The mode of action of thiazepanes would depend on their specific structure and the target they interact with.

    Biochemical pathways

    The inhibition of CDKs by pyrimidine derivatives affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and apoptosis .

    Pharmacokinetics

    The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its specific structure. In silico ADMET studies can provide predictions about these properties .

    Result of action

    The inhibition of CDKs can lead to cell cycle arrest and apoptosis, which can be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Properties

IUPAC Name

6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c17-11-4-2-1-3-10(11)13-5-6-20(7-8-24-13)15(22)12-9-14(21)19-16(23)18-12/h1-4,9,13H,5-8H2,(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSYTJIMUSRKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.